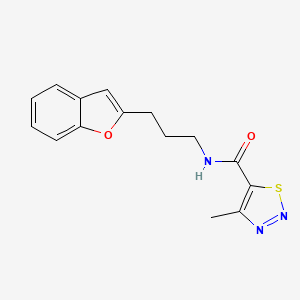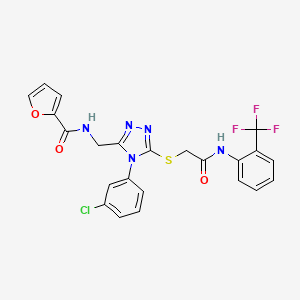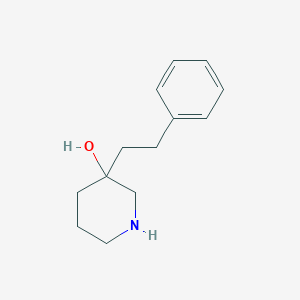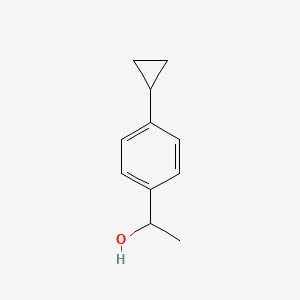
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a benzofuran, a thiadiazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and thiadiazole rings contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide could undergo hydrolysis, and the benzofuran ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a carboxamide could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:
Anticancer Activity
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: has shown promising results in anticancer research. The compound’s structure, which includes a benzofuran moiety, is known for its antiproliferative properties. Studies have demonstrated its effectiveness against various cancer cell lines, including leukemia, lung cancer, and breast cancer . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a potential candidate for developing new anticancer therapies.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research has highlighted its effectiveness against a range of bacterial and fungal pathogens. The presence of the thiadiazole ring enhances its ability to disrupt microbial cell walls and inhibit enzyme activity, making it a potent antimicrobial agent . This property is particularly valuable in developing new antibiotics and antifungal medications.
Anti-inflammatory Effects
The anti-inflammatory potential of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been explored in various studies. The compound’s ability to inhibit pro-inflammatory cytokines and reduce oxidative stress contributes to its anti-inflammatory effects. This makes it a promising candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The benzofuran moiety in this compound is known for its antioxidant properties. Research has shown that N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can scavenge free radicals and protect cells from oxidative damage . This antioxidant activity is beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Antiviral Applications
Studies have indicated that this compound possesses antiviral properties. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing antiviral drugs . This is particularly relevant in the context of emerging viral infections and the need for new antiviral therapies.
Neuroprotective Effects
The neuroprotective potential of N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated in various models of neurodegenerative diseases. The compound’s ability to reduce neuronal cell death and mitigate oxidative stress contributes to its neuroprotective effects . This makes it a promising candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
Cardioprotective Properties
Research has shown that this compound can have cardioprotective effects. Its ability to reduce oxidative stress and inflammation in cardiac tissues helps protect against cardiovascular diseases . This property is valuable in developing new treatments for heart disease and related conditions.
Potential as a Drug Lead Compound
Given its diverse biological activities, N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is considered a valuable lead compound in drug discovery. Its unique structure and multifaceted pharmacological properties make it an excellent starting point for developing new therapeutic agents .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-14(21-18-17-10)15(19)16-8-4-6-12-9-11-5-2-3-7-13(11)20-12/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQSBDUULMMYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)


![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)

![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)

![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)

